3-Fluoro-4-iodo-N-isopropylbenzamide
Description
3-Fluoro-4-iodo-N-isopropylbenzamide is a halogenated benzamide derivative characterized by a fluorine atom at the 3-position and an iodine atom at the 4-position of the benzene ring, with an isopropyl group attached to the amide nitrogen. Benzamides are a class of compounds widely studied for their diverse biological activities, including pesticidal, antifungal, and pharmacological properties.
Properties
IUPAC Name |
3-fluoro-4-iodo-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c1-6(2)13-10(14)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSYAWDVSRVXRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-N-isopropylbenzamide typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluorine atom at the third position can be achieved using fluorinating agents such as Selectfluor.
Iodination: The iodine atom is introduced at the fourth position using iodinating agents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Isopropylation: The isopropyl group is attached to the nitrogen atom through a reaction with isopropylamine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-iodo-N-isopropylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Fluoro-4-iodo-N-isopropylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Fluoro-4-iodo-N-isopropylbenzamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and reported applications.
Substituent Position and Halogen Effects
- This compound : The 3-fluoro and 4-iodo substituents create a unique electronic environment. Iodine’s large atomic radius may enhance lipophilicity and influence binding interactions in biological systems compared to smaller halogens like chlorine or fluorine .
- N-benzyl-4-fluoro-N-isopropylbenzamide (349129-57-3) : This analog has a single 4-fluoro substituent and a benzyl group instead of iodine. The absence of iodine likely reduces molecular weight and alters solubility, while the benzyl group may increase metabolic stability .
- 2-fluoro-N,N-dipropylbenzamide (349128-59-2) : The 2-fluoro substitution and dipropylamide group contrast with the target compound’s 3-fluoro-4-iodo and isopropylamide. The dipropyl group may enhance membrane permeability but reduce steric hindrance compared to isopropyl .
Physicochemical Properties
Limited data on melting points or solubility are available for the target compound. However, analogs like the sulfonamide in (melting point 211–214°C) highlight the influence of halogen size on crystallinity. Iodine’s bulk may lower melting points compared to smaller halogens due to reduced packing efficiency .
Structural and Functional Comparison Table
Research Implications and Gaps
The unique combination of fluorine and iodine in this compound warrants further investigation into its electronic and steric effects. Comparative studies with analogs like N-benzyl-4-fluoro-N-isopropylbenzamide could elucidate the role of iodine in bioactivity. Additionally, synthesis routes from (e.g., Suzuki coupling for aryl halides) may be applicable for derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
